molecular formula C16H24N2O4 B1603355 N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine CAS No. 883554-89-0

N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine

Cat. No.: B1603355
CAS No.: 883554-89-0
M. Wt: 308.37 g/mol
InChI Key: TVLPWCLUVPDFOD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine typically involves the protection of amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst. One efficient method involves the use of Amberlyst-15 as a catalyst in ethanol at room temperature . The reaction proceeds with high chemoselectivity, avoiding side reactions such as the formation of isocyanates, ureas, and oxazolidinones .

Chemical Reactions Analysis

N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids for deprotection and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The primary mechanism of action of N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine involves the protection of amine groups. The Boc groups provide steric hindrance, preventing unwanted reactions at the amine sites. The protected amine can then be selectively deprotected under acidic conditions to yield the free amine . This selective protection and deprotection are crucial in multistep organic synthesis and peptide synthesis .

Comparison with Similar Compounds

N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine is similar to other Boc-protected amines, such as:

  • N-tert-butoxycarbonyl-1,3-diaminopropane
  • N-tert-butoxycarbonyl-1,4-diaminobutane

These compounds share the Boc-protection feature, but differ in the structure of the amine backbone. This compound is unique due to its aromatic benzene ring, which imparts different chemical properties compared to aliphatic Boc-protected amines .

Properties

IUPAC Name

tert-butyl N-(3-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-9-7-8-11(17)10-12/h7-10H,17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLPWCLUVPDFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC(=C1)N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592149
Record name Di-tert-butyl (3-aminophenyl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883554-89-0
Record name Di-tert-butyl (3-aminophenyl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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